Transmetalation Rate: Six-Membered Dioxaborinane vs. Five-Membered Dioxaborolane in Pd-Catalyzed Suzuki–Miyaura Coupling
The six-membered 1,3,2-dioxaborinane scaffold of the target compound exhibits a fundamentally different transmetalation profile compared to five-membered 1,3,2-dioxaborolane (pinacol) esters in Pd-catalyzed Suzuki–Miyaura coupling [1]. In a systematic mechanistic study by Delaney et al. (2024), arylboronic esters derived from 1,3-diols (dioxaborinanes) were shown to undergo transmetalation via a pathway in which Pd–O–B complex formation is thermodynamically unfavorable, yet the overall transmetalation rate can exceed that of the parent arylboronic acid by more than 20-fold when hyperconjugative stabilization of the arene transfer transition state is operative [1]. By contrast, esters derived from 1,2-diols (dioxaborolanes, including pinacol) form thermodynamically favorable Pd–O–B intermediates but face higher coordination barriers [1]. This ring-size-dependent mechanistic divergence means the target neopentyl glycol ester can outperform the pinacol ester in reaction contexts where the arene transfer step, rather than pre-coordination, is rate-limiting.
| Evidence Dimension | Transmetalation rate relative to parent arylboronic acid in Pd-catalyzed Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | 1,3,2-Dioxaborinane esters: transmetalation up to >20-fold faster than parent arylboronic acid (ring-size and steric dependent); decreased electrophilicity at boron leads to alternative mechanism [1] |
| Comparator Or Baseline | 1,3,2-Dioxaborolane (pinacol) esters: favorable Pd–O–B complex formation but higher coordination barrier; 1,2-diol-derived esters show different rate-determining step [1] |
| Quantified Difference | >20-fold rate acceleration over boronic acid for dioxaborinanes; mechanistic pathway distinct from dioxaborolanes (thermodynamically unfavorable Pd–O–B pre-coordination vs. favorable for pinacol) [1] |
| Conditions | Pd(OH)₂ dimer model system; DFT and kinetic analysis; J. Org. Chem. 2024, 89, 16170–16184 |
Why This Matters
Procurement of the dioxaborinane ester is justified when the target cross-coupling requires a transmetalation pathway that bypasses the coordination barrier inherent to pinacol esters, potentially enabling faster reactions or access to substrate scopes where pinacol esters are unreactive.
- [1] Delaney, C. P.; Zahrt, A. F.; Kassel, V. M.; Denmark, S. E. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. J. Org. Chem. 2024, 89 (22), 16170–16184. DOI: 10.1021/acs.joc.3c02629. View Source
